molecular formula C10H6FNO2S B1444228 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid CAS No. 1486096-34-7

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B1444228
CAS No.: 1486096-34-7
M. Wt: 223.23 g/mol
InChI Key: KLFSXVLSWICGTA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid (CAS 1486096-34-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound features a 1,2-thiazole (isothiazole) core structure substituted with a 4-fluorophenyl group and a carboxylic acid, providing versatile handles for synthetic modification and molecular design . The molecular formula is C 10 H 6 FNO 2 S and it has a molecular weight of 223.22 g/mol . The thiazole scaffold is a privileged structure in pharmaceutical research, known for its ability to interact with a wide range of biological targets . Derivatives of thiazole are extensively investigated as novel c-Met tyrosine kinase inhibitors for the development of antitumor agents . The carboxylic acid functional group allows for further derivatization, particularly into amide-based structures, which are commonly explored to boost efficacy and optimize drug-like properties in small molecule drug candidates . Researchers utilize this compound as a critical synthon in the design and synthesis of novel molecules for biological screening. This product is offered with a typical purity of 97% and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSXVLSWICGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid commonly involves the construction of the thiazole ring followed by the introduction or transformation of functional groups such as the fluorophenyl substituent and the carboxylic acid moiety.

  • Thiazole Ring Formation: Typically achieved by cyclization reactions involving α-haloketones and 4-fluoroaniline or related precursors. This step forms the heterocyclic 1,2-thiazole core with the 4-fluorophenyl group attached at the 3-position.
  • Carboxylation: The carboxylic acid group at the 5-position is introduced either by direct carboxylation of an intermediate or by hydrolysis of ester derivatives.

Industrial methods optimize these reactions for scalability, cost-effectiveness, and environmental safety, often employing catalysts and solvent systems to maximize yield and purity.

Detailed Laboratory Synthesis and Reaction Conditions

A representative laboratory synthesis involves two main stages:

Stage Reactants & Conditions Description Yield
1 Methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate with NaOH in tetrahydrofuran (THF) and methanol at 20°C for 0.5 h Base-catalyzed hydrolysis of methyl ester to carboxylate salt Intermediate
2 Acidification with concentrated HCl in water at 0°C for 0.25 h Protonation to yield free carboxylic acid 93% isolated yield

Procedure Summary:

  • The methyl ester precursor is dissolved in a mixture of THF and methanol.
  • Aqueous sodium hydroxide is added to hydrolyze the ester group, stirring at room temperature for 30 minutes.
  • The reaction mixture is concentrated under reduced pressure, dissolved in water, and reconcentrated to remove solvents.
  • The aqueous residue is cooled to 0°C, and concentrated hydrochloric acid is added to precipitate the free acid.
  • The solid product is filtered, washed, and dried under high vacuum to yield this compound as a white solid with a 93% yield.

Alternative Synthetic Approaches and Cyclization Techniques

  • Cyclization of 4-fluoroaniline with α-haloketones under controlled heating conditions leads to thiazole ring formation, followed by carboxylation steps.
  • Some methods utilize 1,3,4-oxathiazolin-2-one derivatives treated with ethyl cyanoformate in refluxing solvents such as p-xylene to generate thiadiazole carboxylate esters, which can be hydrolyzed to the acid.
  • Hydrolysis of ethyl esters in aqueous lithium hydroxide and methanol at room temperature is an effective method to obtain the free carboxylic acid.

Research Findings and Reaction Optimization

  • The hydrolysis step is generally rapid and efficient at mild temperatures (20–25°C), minimizing side reactions.
  • Acidification at low temperature (0°C) improves crystallinity and purity of the product.
  • Use of tetrahydrofuran and methanol as co-solvents enhances solubility of intermediates and reagents.
  • The overall process yields high purity material suitable for further biological or chemical applications.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material Methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate Commercially available or synthesized via thiazole ring formation
Hydrolysis reagent Sodium hydroxide (aqueous) 1.5 eq. typical
Solvent system Tetrahydrofuran (THF) / Methanol Enhances solubility
Hydrolysis temperature 20°C (room temperature) Mild conditions to avoid decomposition
Hydrolysis time 30 minutes Sufficient for complete conversion
Acidification reagent Concentrated hydrochloric acid (37%) Added at 0°C
Acidification time 15 minutes To precipitate acid
Isolated yield ~93% High yield and purity
Product form White solid Suitable for analytical characterization

Analytical Data Supporting Preparation

  • [^1H-NMR (DMSO-d6)](pplx://action/followup): δ 2.67 (singlet, 3H, methyl), 7.27 (multiplet, 2H, aromatic), 7.53 (multiplet, 2H, aromatic), 12.89 (broad singlet, 1H, carboxylic acid proton).
  • Melting point and purity data confirm the identity and quality of the synthesized acid.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 5 undergoes typical acid-derived reactions:

Reaction TypeConditions/ReagentsProduct StructureYieldSource
Esterification Ethanol, H₂SO₄ (catalytic)Ethyl 3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate85%
Amide Formation Oxalyl chloride, DMF, aminesN-substituted 3-(4-fluorophenyl)-1,2-thiazole-5-carboxamide derivatives60–90%
Salt Formation NaOH or KOHSodium/Kassium 3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate>95%

Key findings:

  • Amide derivatives exhibit enhanced biological activity, particularly in anticancer assays (IC₅₀ = 41–56 nM for c-Met inhibition) .

  • Esterification facilitates solubility modifications for pharmacological studies .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : Nitration at position 4 of the thiazole ring using HNO₃/H₂SO₄ yields 4-nitro derivatives (Yield: 70%) .

  • Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the thiazole ring at position 4 .

Nucleophilic Substitution

  • Reaction with thiourea under basic conditions replaces the 2-position sulfur with aminothiazole groups .

Fluorophenyl Substituent Reactions

The 4-fluorophenyl group undergoes:

  • Suzuki Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives (Yield: 65–80%) .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing fluorine but can undergo nitration under strong conditions .

Oxidation and Reduction

ReactionConditionsOutcomeApplicationSource
Thiazole Oxidation H₂O₂, AcOHSulfoxide/sulfone formation at S atomProdrug synthesis
Carboxylic Acid Reduction LiAlH₄, THFReduction to alcohol (unstable)Intermediate for ethers

Multi-Component Reactions

The compound participates in cyclocondensation reactions:

  • With benzaldehyde and malononitrile: Forms pyran derivatives fused to the thiazole ring (Yield: 55%) .

  • With thioglycolic acid: Produces thiazolidinone scaffolds (Yield: 60%) .

Biological Activity Correlation

Derivatives synthesized via these reactions show:

  • Anticancer Activity : IC₅₀ values ≤50 nM against HepG2 and PC12 cell lines .

  • Enzyme Inhibition : Binds to carbonic anhydrase III (Ki = 1.5 nM) .

Stability and Reactivity Trends

  • pH Sensitivity : Carboxylic acid group deprotonates above pH 4.5, enhancing water solubility .

  • Thermal Stability : Decomposes at >250°C, limiting high-temperature applications.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Oxadiazole Derivatives
  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.84): Replacing the thiazole sulfur with nitrogen and oxygen alters electronic properties.
  • 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.87): The absence of a fluorine substituent reduces electronegativity, which may diminish binding affinity in hydrophobic pockets .

Table 1: Physicochemical Comparison of Heterocyclic Analogs

Compound Core Structure Molecular Weight (g/mol) Key Substituent
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid Thiazole 223.23 4-Fluorophenyl
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid Oxadiazole 222.18* 4-Fluorophenyl
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Oxadiazole 205.18* Phenyl

*Calculated based on molecular formula.

Pyridine-Substituted Thiazole
  • 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid (CID 79020173): Replacing the fluorophenyl group with pyridinyl introduces basicity and hydrogen-bonding capability. This modification could enhance water solubility but reduce membrane permeability compared to the fluorophenyl analog .

Substituent Variations

Fluorophenyl-Containing Heterocycles
  • Dihedral angles between the pyrazole and fluorophenyl rings (~5°) suggest near-planar conformations, which may facilitate π-π stacking in protein binding .
  • Thiophene Derivatives (e.g., 5-(4-Chlorophenyl)-3-(4-fluorophenyl)thiophene-2-carboxylic acid): Thiophene’s sulfur atom confers distinct electronic properties. Compounds like 19b (thiophene-pyrrolo-triazolo-pyrimidine hybrid) exhibit potent anticancer activity, highlighting the role of extended conjugation in biological efficacy .

Physicochemical and Structural Insights

  • Conformational Rigidity : Dihedral angles in pyrazole derivatives (~5°) suggest planar conformations, whereas bulkier substituents (e.g., in thiophene hybrids) may introduce steric hindrance, affecting binding kinetics .

Biological Activity

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8FNO2S
  • Molecular Weight : 223.22 g/mol
  • Boiling Point : Approximately 319°C
  • Density : About 1.447 g/cm³

The compound features a thiazole ring with a fluorophenyl group, which enhances its binding affinity to biological targets and contributes to its overall stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The fluorophenyl group is believed to increase specificity and potency against certain targets, while the thiazole structure is essential for maintaining the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it has high antibacterial activity against various Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance:

  • Cytotoxicity Tests : The compound has demonstrated cytotoxic effects against several cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF7 and T-47D). The IC50 values reported for these cell lines indicate promising anticancer activity .
  • Mechanisms of Action : The anticancer effects are thought to arise from the compound's ability to inhibit tumor cell proliferation and induce apoptosis through various biochemical pathways .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited significant growth inhibition with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of specific bacterial strains. Its efficacy was compared to known antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialGram-positive bacteriaNot specified
AnticancerHepG2 (Liver Cancer)< 10
AnticancerMCF7 (Breast Cancer)< 15
AnticancerT-47D (Breast Cancer)< 20

Q & A

Q. Table 1: Substituent Effects on Thiazole-Carboxylic Acid Derivatives

SubstituentMelting Point (°C)LogP (Predicted)
4-Fluorophenyl (target)201–203*2.1
4-Methylphenyl214–2152.4
4-Trifluoromethyl237–2382.8
*Data extrapolated from analogs .

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to predict binding modes. Parameterize fluorine interactions using AMBER force fields.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of thiazole-carboxylic acid hydrogen bonds with active sites.
  • QSAR : Correlate substituent electronegativity (fluorine vs. chlorine) with inhibitory activity using partial least squares regression .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

Variation of substituents : Synthesize analogs with halogen (Cl, Br), methoxy, or trifluoromethyl groups at the phenyl ring .

Biological assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.

Data analysis : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values.

Contradiction resolution : Cross-validate bioactivity data with crystallographic binding poses to explain outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

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